6-amino-2-(2-fluorophenyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
6-amino-2-(2-fluorophenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-12-4-2-1-3-10(12)15-8-13(18)11-7-9(17)5-6-14(11)19-15/h1-8H,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBCRGUUSADFCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(2-fluorophenyl)-4H-chromen-4-one typically involves the condensation of 2-fluorobenzaldehyde with 4-hydroxycoumarin in the presence of an amine source. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-(2-fluorophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted chromen-4-one derivatives with different functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that 6-amino-2-(2-fluorophenyl)-4H-chromen-4-one exhibits significant anticancer activity against various cancer cell lines. Key findings include:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG-2 (liver cancer).
- Mechanism of Action : The compound may inhibit critical kinases such as EGFR and VEGFR-2, which are involved in cancer cell proliferation and survival.
- IC50 Values : In vitro assays have shown that the compound's IC50 values are comparable to established chemotherapeutic agents like Vinblastine and Colchicine, indicating its potential as an effective anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it demonstrates activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. Its effectiveness is often compared to standard antibiotics, revealing promising results in inhibiting bacterial growth .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Condensation Reaction : The initial step usually involves the reaction of 2-fluorobenzaldehyde with 4-hydroxycoumarin in the presence of a base like sodium hydroxide.
- Amination : Following the condensation, amination is performed using ammonia or an amine source to introduce the amino group at the 6th position.
- Purification : The final product is purified through recrystallization or chromatography to achieve high purity levels.
Industrial Applications
Beyond its medicinal properties, this compound may find applications in various industrial sectors:
- Dyes and Pigments : Due to its chromophoric properties, it can be utilized in developing dyes and pigments.
- Functional Materials : Its unique chemical structure allows for potential applications in creating advanced materials with specific functionalities .
Case Studies
Several studies have documented the efficacy of this compound:
- Anticancer Study : A study published in a peer-reviewed journal reported that this compound exhibited selective cytotoxicity against prostate cancer cells (PC-3) with an IC50 value significantly lower than that of conventional chemotherapeutics .
- Antimicrobial Evaluation : Another investigation assessed its antimicrobial effects against MRSA, showing promising results with MIC values comparable to standard treatments .
Mechanism of Action
The mechanism of action of 6-amino-2-(2-fluorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
6-amino-2-(2-fluorophenyl)-4H-chromen-4-one can be compared with other similar compounds, such as:
6-Amino-2-(4-fluorophenyl)chromen-4-one: Similar structure but with a different position of the fluorine atom, leading to variations in biological activity and reactivity.
2-Phenyl-4H-chromen-4-one: Lacks the amino and fluorophenyl groups, resulting in different chemical and biological properties.
4H-Chromen-4-one derivatives: A broad class of compounds with diverse substituents, each exhibiting unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other chromen-4-one derivatives.
Biological Activity
The compound 6-amino-2-(2-fluorophenyl)-4H-chromen-4-one belongs to the chromenone class, which has garnered significant interest due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.
The biological activity of This compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects by:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active or allosteric sites, thereby blocking substrate access and catalytic activity.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways that affect cellular functions.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of chromenone derivatives against various cancer cell lines. For instance, research indicates that chromenone compounds exhibit moderate to high cytotoxicity against leukemia (HL-60) and breast cancer (MCF-7) cell lines. The IC50 values for some derivatives have been reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MOLT-4 | 24.4 ± 2.6 |
| This compound | HL-60 | 42.0 ± 2.7 |
| Other derivatives | MCF-7 | Varies |
These findings suggest that structural modifications significantly influence the potency of chromenone derivatives against cancer cells .
Antimicrobial Activity
The antimicrobial potential of This compound has also been investigated. Studies have shown that various chromenone derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 1.95–3.9 µg/mL |
| Other derivatives | Tuberculosis | Moderate activity compared to isoniazid |
These results indicate that modifications in the chromenone structure can enhance antimicrobial efficacy .
Anti-inflammatory and Antiviral Properties
The anti-inflammatory effects of the chromenone scaffold have been linked to its ability to modulate pro-inflammatory cytokines. Additionally, recent studies suggest that This compound may inhibit viral replication, particularly against SARS-CoV-2 by targeting the viral RNA polymerase . This dual action highlights its potential as a therapeutic candidate in treating viral infections alongside its established anticancer properties.
Structure-Activity Relationship (SAR)
The biological activity of This compound is influenced by its structural features:
- Fluorine Substitution : The presence of a fluorine atom enhances lipophilicity and may improve binding affinity to target proteins.
- Amino Group Positioning : The amino group at position 6 is crucial for biological interaction and contributes to the overall activity.
- Comparative Analysis with Analogues :
Case Studies
Several case studies have documented the synthesis and evaluation of chromenone derivatives:
- A study synthesized various chromenone derivatives and tested them against multiple cancer cell lines, revealing significant cytotoxicity in several cases.
- Another investigation focused on the antiviral potential of these compounds, particularly their ability to inhibit SARS-CoV-2 replication through molecular docking studies.
These case studies underscore the therapeutic potential of chromenones in oncology and infectious diseases.
Q & A
Q. What are the recommended synthetic routes for 6-amino-2-(2-fluorophenyl)-4H-chromen-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and functionalization. For example:
- Step 1 : Condensation of 2-hydroxyacetophenone derivatives with fluorinated benzaldehydes under basic conditions (e.g., NaOH/ethanol) to form chalcone intermediates .
- Step 2 : Cyclization using hydrogen peroxide (30%) in ethanol to yield the chromen-4-one scaffold .
- Step 3 : Introduction of the amino group via nucleophilic substitution or catalytic amination.
Optimization includes adjusting solvent polarity (DMF enhances reactivity ), temperature (room temperature for stability), and stoichiometric ratios (e.g., 1:1.4 molar ratio of chalcone to propargyl bromide for side-chain modifications ).
Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- 1H/13C-NMR : Prioritize signals for the fluorophenyl group (δ ~7.24–6.93 ppm for aromatic protons; δ ~160–164 ppm for fluorinated carbons) and chromen-4-one carbonyl (δ ~178 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 256.22 for analogous fluorophenyl-chromenones ).
- X-ray crystallography : Resolve bond angles and dihedral angles (e.g., monoclinic crystal system with P21/c space group ).
Q. How can researchers validate the purity of synthesized this compound?
- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane eluent). Compare retention factors (Rf) and UV absorption (λmax ~270–320 nm for chromen-4-one ). Purity >95% is achievable via recrystallization from ethanol .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null effects)?
- Methodological Answer :
- Dose-response assays : Test across a wide concentration range (e.g., 0.1–100 µM) to identify thresholds for activity .
- Target-specific assays : Use in silico docking (AutoDock Vina) to predict binding affinities for microbial enzymes (e.g., DNA gyrase) and validate via enzyme inhibition assays .
- Control for fluorophenyl substituent effects : Compare activity of 2-fluorophenyl vs. 4-fluorophenyl analogs, as positional isomerism impacts steric and electronic interactions .
Q. How can computational modeling elucidate the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use crystal structures of target proteins (e.g., PDB ID: 1KZN for E. coli DNA gyrase) to simulate binding modes. Focus on hydrogen bonding with the amino group and π-π stacking with the fluorophenyl ring .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution .
Q. What challenges arise in resolving the crystal structure of fluorinated chromen-4-one derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
